DL-Arabinose

Description

DL-Arabinose has been reported in Arabidopsis thaliana, Streptomyces hainanensis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

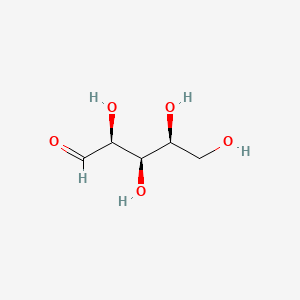

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

DL-Arabinose CAS number and molecular structure

An In-depth Technical Guide to DL-Arabinose

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a racemic mixture of the aldopentose sugar arabinose. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical properties, structure, synthesis, and applications. This document synthesizes field-proven insights with established scientific data to serve as a practical resource.

Executive Summary: The Dichotomy of a Simple Sugar

Arabinose, a five-carbon monosaccharide, exists in two enantiomeric forms: D-Arabinose and L-Arabinose.[1] While L-Arabinose is the more common isomer found in nature as a component of biopolymers like hemicellulose and pectin, the racemic mixture, this compound, holds significant value in various scientific and industrial applications.[1] this compound is recognized for its unique physicochemical properties and serves as a versatile building block in chemical synthesis, a tool in biochemical research, and a functional ingredient in pharmaceutical formulations.[2][3] This guide delves into the core scientific principles governing its utility, from its molecular architecture to its practical handling and analysis.

Core Physicochemical and Structural Properties

This compound is a white, crystalline powder that is soluble in water.[2][4] Its fundamental properties are critical for its application in experimental and manufacturing settings.

Key Data Summary

A compilation of essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 147-81-9 | [5][6] |

| Molecular Formula | C₅H₁₀O₅ | [2][5][6] |

| Molecular Weight | 150.13 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 157 - 162 °C | [2] |

| Purity | Typically ≥98-99% (by GC or HPLC) | [2] |

| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal & (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal | [5][7] |

| SMILES | O=CC(O)C(O)C(O)CO | [8][9] |

| InChI Key | PYMYPHUHKUWMLA-UHFFFAOYSA-N | [9] |

Molecular Structure and Stereoisomerism

This compound is an equimolar mixture of D-(-)-Arabinose and L-(+)-Arabinose. This racemic nature means it is optically inactive, as the opposite optical rotations of the two enantiomers cancel each other out.[2] In solution, arabinose exists in equilibrium between its linear aldehyde form and its cyclic hemiacetal forms (furanose and pyranose).[10] The crystalline racemic compound of this compound has a monoclinic structure with a P2₁/c space group, containing only the β-anomers of both enantiomers.[10]

Caption: Relationship between D- and L-Arabinose enantiomers forming the this compound racemic mixture.

Synthesis and Purification Pathways

While L-arabinose is abundant in nature, D-arabinose and the DL-racemic mixture often require chemical synthesis.[1] A classic and reliable method for preparing an aldopentose like arabinose from an aldohexose (e.g., glucose) is through oxidative chain shortening.

Ruff Degradation: A Validated Protocol

The Ruff degradation provides a robust pathway to synthesize D-Arabinose from D-Glucose. This method involves two primary steps:

-

Oxidation: D-glucose is first oxidized to D-gluconic acid. This is typically achieved using a mild oxidizing agent like bromine water. The resulting gluconic acid is then converted to its calcium salt.

-

Oxidative Decarboxylation: The calcium gluconate is then treated with hydrogen peroxide and a ferric salt catalyst (Fenton's reagent), which results in the loss of a carbon atom as CO₂ and the formation of D-arabinose.[11][12]

Caption: Simplified workflow of the Ruff degradation for synthesizing D-Arabinose from D-Glucose.

This process, while effective, requires careful control of reaction conditions to optimize yield and purity. The final this compound product is achieved by mixing equimolar amounts of the synthesized D-arabinose with naturally sourced or synthesized L-arabinose, followed by recrystallization.

Analytical Methodologies: Ensuring Identity and Purity

Accurate identification and quantification of this compound are paramount for its use in regulated industries. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: HPLC-RID Analysis of this compound

This protocol outlines a self-validating system for the quantitative analysis of this compound. The choice of a Refractive Index Detector (RID) is causal; carbohydrates lack a significant UV chromophore, making RID, which measures changes in the refractive index of the eluent, the most suitable detection method.[13][14]

Objective: To determine the purity of a this compound sample.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index Detector (RID)

-

Aminex HPX-87H column (or equivalent ion-exclusion column)[14]

-

This compound reference standard (≥99.5% purity)

-

Sulfuric Acid (H₂SO₄), 5 mM solution, HPLC grade

-

Deionized water (18.2 MΩ·cm)

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a 5 mM H₂SO₄ solution by diluting concentrated sulfuric acid in deionized water. Degas the mobile phase for at least 15 minutes in an ultrasonic bath to prevent pump cavitation and baseline noise.[13]

-

Standard Preparation: Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 10 mg/mL stock solution.

-

Sample Preparation: Prepare the sample solution at the same concentration as the standard using the mobile phase as the diluent. Filter both standard and sample solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[13]

-

Chromatographic Conditions:

-

Column: Aminex HPX-87H (300 x 7.8 mm)

-

Mobile Phase: 5 mM H₂SO₄

-

Flow Rate: 0.6 mL/min[14]

-

Column Temperature: 30-60 °C (Higher temperatures can improve peak shape)

-

Detector: RID, maintained at a stable temperature (e.g., 35 °C)

-

Injection Volume: 20 µL

-

-

System Suitability & Analysis:

-

Equilibrate the system until a stable baseline is achieved.

-

Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the arabinose peak must be ≤ 2.0%. This ensures the system is precise.

-

Inject the sample solution in duplicate.

-

-

Calculation: Calculate the purity of the sample using the following formula:

-

Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard

-

Applications in Drug Development and Scientific Research

This compound is more than a simple sugar; it is a key enabler in several high-tech fields.[2]

-

Pharmaceutical Intermediate: Its chiral centers make it a valuable starting material or intermediate in the stereoselective synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs) like antiviral and anticancer nucleoside analogs.[4][15]

-

Biochemical Research: this compound is used in physicochemical studies to measure properties like dielectric relaxation.[3] It also serves as a carbon source in culture media for specific microorganisms, and its D- and L-isomers are used to study stereospecific metabolic pathways and enzyme activity.[3][14]

-

Excipient in Formulations: In pharmaceutical formulations, arabinose can act as a diluent, filler, or a co-crystallization agent, leveraging its biocompatibility and non-toxic nature.[16]

-

Food and Nutrition: L-arabinose is known to inhibit the enzyme sucrase, which can help in controlling glucose absorption, making it a valuable ingredient in functional foods and dietary supplements.[1][2]

Caption: Key application areas for this compound and its constituent enantiomers.

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety protocols are essential.[17]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[18] In situations where dust may be generated, an N95-type dust mask is recommended to avoid inhalation.[19]

-

Handling: Minimize dust generation and accumulation.[19] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[18][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][20] Keep away from incompatible materials such as strong oxidizing agents, as violent reactions can occur.[17][19]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[20][21]

Conclusion

This compound, through its unique racemic structure, presents a versatile platform for innovation across multiple scientific disciplines. Its value as a chiral building block in pharmaceutical synthesis is matched by its utility in fundamental biochemical research and as a functional ingredient. A thorough understanding of its properties, analytical validation, and safe handling procedures, as detailed in this guide, is crucial for harnessing its full potential in a research and development environment.

References

- 1. Arabinose - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 147-81-9 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. This compound | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. This compound [stenutz.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Circular Bioprocessing of Chlorella sp. Biomass via Wickerhamomyces sp. UFFS-CE-3.1.2 Fermentation for the Production of High-Value Enzymes, Glycerol, and Acetic Acid [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. nbinno.com [nbinno.com]

- 16. Crystallization Behavior and Crystallographic Properties of this compound and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. carlroth.com [carlroth.com]

- 18. uprm.edu [uprm.edu]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Natural Occurrence of DL-Arabinose vs. L-Arabinose

Introduction: The Stereochemical Dichotomy of a Prevalent Pentose

Arabinose, a five-carbon aldose sugar (aldopentose), plays a significant role in the biochemical architecture of the natural world. Its structural identity, however, is not monolithic. Like many biological molecules, arabinose exists as stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. The two critical enantiomers are L-Arabinose and D-Arabinose. The term DL-Arabinose refers to a racemic mixture, an equimolar (1:1) combination of the L- and D-isomers.

For researchers, scientists, and drug development professionals, understanding the profound difference in the natural prevalence of these forms is paramount. This distinction dictates their sourcing, production methodologies, biological functions, and ultimate applications. While most saccharides are predominantly found in their "D" configuration due to biosynthetic pathways, arabinose presents a notable exception.[1][2] This guide provides a detailed exploration of this topic, elucidating that L-Arabinose is a ubiquitous and abundant component of the plant kingdom, whereas D-Arabinose is exceptionally rare in nature, rendering the this compound mixture a product of deliberate synthesis rather than natural occurrence.

Part 1: The Ubiquity of L-Arabinose in Nature

The overwhelming prevalence of L-Arabinose is a direct consequence of its integral role in the structure of plant cell walls. It is not typically found as a free monosaccharide but is instead polymerized into complex polysaccharides that provide structural integrity to plants.[1]

Natural Occurrence and Primary Sources

L-Arabinose is a primary constituent of two major classes of plant biopolymers:

-

Hemicellulose: L-Arabinose units are found as side chains attached to the xylan backbone of arabinoxylans, a major type of hemicellulose.[1][3][4] This makes agricultural side-streams an incredibly rich source.

-

Pectin: Pectic polysaccharides, which form the gel-like matrix of plant cell walls, contain L-Arabinose in structures like arabinans and arabinogalactans.[1][3]

Consequently, L-Arabinose is widely distributed throughout the plant kingdom.[3] High concentrations are found in:

-

Cereal Grains: Corn cobs, corn fiber, wheat bran, and rice hulls are significant sources.[3][5][6]

-

Sugar Beet Pulp: A co-product of sugar refining, this is a major industrial source for L-Arabinose extraction.[7][8][9]

-

Plant Gums: Gum arabic is a classical source from which L-Arabinose was first isolated.[1]

-

Fruits and Vegetables: Apples and cherries contain notable amounts of arabinose within their pectic structures.[3]

Biochemical Significance

In the microbial world, L-Arabinose is a valuable carbon source. The metabolic pathway for its catabolism in Escherichia coli, governed by the L-arabinose operon (araBAD operon) , is a classic model system in molecular biology for studying gene regulation.[1][2] This operon encodes the enzymes and transporters necessary for bacteria to utilize L-Arabinose as an energy source, highlighting its bioavailability in natural ecosystems.[10]

Industrial Production: Liberating L-Arabinose from Biomass

The industrial availability of L-Arabinose is entirely dependent on its extraction from natural plant sources. The core principle involves the hydrolysis of hemicellulose or pectin to break the glycosidic bonds and release the monosaccharide.

This protocol outlines a standard laboratory-to-industrial method for extracting L-Arabinose. The choice of a mild acid like oxalic acid is causal; it preferentially cleaves the furanosidic linkages of arabinose side chains while minimizing the degradation of other sugars.

Objective: To isolate crystalline L-Arabinose from lignocellulosic biomass.

Methodology:

-

Biomass Pre-treatment:

-

Mill dried corn cobs to a fine powder (e.g., 40-60 mesh) to increase surface area for efficient hydrolysis.

-

Wash the powder with hot water to remove soluble impurities.

-

-

Acid Hydrolysis:

-

Prepare a slurry of the pre-treated corn cob powder in a dilute oxalic acid solution (e.g., 5-6% w/v).[11]

-

Heat the slurry in a reactor at a controlled temperature (e.g., 90-100°C) for several hours (e.g., 4-5 hours).[11] This controlled heating is critical to maximize L-arabinose yield while preventing its degradation.

-

Continuously monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC).

-

-

Neutralization and Filtration:

-

Cool the hydrolysate and neutralize it to a pH of ~6.0-7.0 using calcium carbonate or calcium hydroxide. This precipitates the oxalic acid as insoluble calcium oxalate.

-

Filter the mixture to remove the solid lignocellulosic residue and the calcium oxalate precipitate.

-

-

Purification:

-

Decolorize the clarified hydrolysate by passing it through a bed of activated carbon.

-

Deionize the solution using cation and anion exchange chromatography resins to remove residual salts and other charged impurities.

-

-

Selective Fermentation (Optional but common):

-

The hydrolysate contains a mixture of sugars, primarily L-Arabinose and D-Xylose.[11]

-

Inoculate the sugar solution with a specific yeast strain (e.g., Williopsis saturnus) that selectively consumes D-Xylose but does not metabolize L-Arabinose.[11] This step is a highly effective and self-validating purification method.

-

Allow fermentation to proceed until D-Xylose is depleted.

-

-

Crystallization and Drying:

-

Concentrate the purified L-Arabinose solution under vacuum.

-

Induce crystallization by adding ethanol and cooling the solution.

-

Collect the L-Arabinose crystals by centrifugation or filtration and dry them under vacuum.

-

Part 2: The Scarce D-Arabinose and the Synthetic Nature of this compound

In stark contrast to its L-enantiomer, D-Arabinose is seldom found in nature.[1] While some databases and reports mention its presence in organisms like Arabidopsis thaliana or in the urine of cancer patients, these are trace amounts and do not represent a structural or widespread role.[12][13] For all practical purposes in research and development, D-Arabinose is considered a rare sugar that must be produced synthetically.

Rationale for Scarcity

The lack of naturally abundant D-Arabinose is rooted in the stereospecificity of the enzymes involved in carbohydrate biosynthesis in most organisms. These pathways are evolutionarily geared to produce D-sugars like D-glucose, D-xylose, and D-ribose, making L-arabinose the prominent exception, not the rule.

The Synthetic Origin of this compound

Given that D-Arabinose is not naturally abundant, it follows that the This compound racemic mixture does not occur naturally . It is exclusively a laboratory or industrial preparation, created by mixing synthetically derived D-Arabinose with L-Arabinose (which is itself typically derived from natural sources). Crystallization studies confirm that this mixture forms a stable racemic compound, a distinct crystalline entity from its constituent enantiomers.[14]

Chemical Synthesis of D-Arabinose

The production of D-Arabinose relies on classic organic chemistry methods for modifying common sugars. These methods are essential for creating the D-enantiomer needed for research and for preparing the DL-racemic mixture.

This protocol describes a chain-shortening reaction (degradation) that converts a six-carbon sugar (D-glucose) into a five-carbon sugar (D-arabinose). It is a foundational method in carbohydrate chemistry.

Objective: To synthesize D-Arabinose from D-Glucose.

Methodology:

-

Step 1: Oxidation of D-Glucose to D-Gluconic Acid.

-

Dissolve D-glucose in water.

-

Perform a mild oxidation using a reagent like bromine water. This selectively oxidizes the aldehyde group at C1 to a carboxylic acid, forming D-gluconic acid.

-

-

Step 2: Formation of the Calcium Salt.

-

Neutralize the D-gluconic acid solution with calcium carbonate.

-

This reaction forms calcium D-gluconate, which is often less soluble and can be isolated.

-

-

Step 3: Oxidative Decarboxylation (The Ruff Reaction).

-

Dissolve the calcium D-gluconate in water.

-

Add hydrogen peroxide as the oxidant and a catalytic amount of a ferric salt (e.g., ferric acetate or ferric sulfate).[15]

-

The reaction proceeds via a Fenton-type mechanism, where hydroxyl radicals attack the carboxylate, leading to decarboxylation (loss of CO₂) and formation of the five-carbon aldose, D-Arabinose.

-

-

Step 4: Purification.

-

Remove the calcium and iron salts from the reaction mixture, typically using ion-exchange chromatography.

-

Purify the resulting D-Arabinose from any unreacted starting material or byproducts using techniques such as column chromatography.

-

Other notable synthesis methods include the Wohl degradation and the reverse Kiliani-Fischer synthesis , which elongates an aldose chain by one carbon.[2][16][17]

Part 3: Comparative Analysis and Applications

The profound difference in natural occurrence directly impacts the applications and research focus for L-Arabinose versus its D- and DL- counterparts.

Data Presentation: Summary of Key Differences

| Feature | L-Arabinose | D-Arabinose | This compound |

| Natural Abundance | Highly abundant | Extremely rare | Does not occur naturally |

| Primary Source | Plant Hemicellulose & Pectin (e.g., corn cobs, sugar beet pulp)[3][5][6] | Synthetic | Synthetic |

| Production Method | Extraction and hydrolysis from biomass[7][11][18] | Chemical synthesis from other sugars (e.g., D-glucose)[2][15] | Mixing of purified L- and D-enantiomers |

| Key Applications | - Functional food ingredient (sucrase inhibitor)[2][5][19][20] - Low-calorie sweetener[18][21] - Flavor development (Maillard reaction)[22] - Biotechnology (inducer for ara promoter)[1][19] - Pharmaceutical intermediate[18][20][22] | - Chiral building block in asymmetric synthesis[23] - Research on rare sugar metabolism[13] - Precursor for nucleoside analogues (e.g., Nelarabine)[23] | - Analytical standard in chromatography - Research on stereospecific enzymatic reactions |

Visualization: Sourcing and Production Pathways

The following diagram illustrates the distinct origins of L-Arabinose and this compound, highlighting the central role of natural biomass for the L-isomer and chemical synthesis for the D-isomer.

Caption: Sourcing pathways for L-Arabinose and this compound.

Conclusion

For professionals in the life sciences and drug development, the distinction between this compound and L-Arabinose is not trivial; it is fundamental. L-Arabinose is a readily available, naturally sourced sugar with significant applications in the food, pharmaceutical, and biotechnology sectors, driven by its biological functionality and abundance in agricultural side-streams.[4][6][18][22] Conversely, D-Arabinose is a rare sugar, accessible primarily through chemical synthesis, making it a valuable chiral precursor for specialized applications, particularly in medicinal chemistry. The racemic This compound is therefore an entirely synthetic product, useful as an analytical reference but absent from natural biological systems. A clear understanding of this sourcing dichotomy is essential for experimental design, process development, and the innovative application of these important pentose sugars.

References

- 1. Page loading... [guidechem.com]

- 2. Arabinose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. arabinose.jp [arabinose.jp]

- 6. L-Arabinose: A Versatile Sugar with Promising Biotechnological Applications_Chemicalbook [chemicalbook.com]

- 7. scirp.org [scirp.org]

- 8. briefs.techconnect.org [briefs.techconnect.org]

- 9. academicjournals.org [academicjournals.org]

- 10. L-Arabinose, Ubiquitous naturally occuring saccharide (CAS 5328-37-0) | Abcam [abcam.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. prepchem.com [prepchem.com]

- 16. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 18. Production and Utilization of L-Arabinose in China [scirp.org]

- 19. What is L-Arabinose?_Chemicalbook [chemicalbook.com]

- 20. sgnutri.com [sgnutri.com]

- 21. ingredientsnetwork.com [ingredientsnetwork.com]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

Foreword: The Untapped Potential of Pentose Sugars

An In-Depth Technical Guide to DL-Arabinose as a Carbon Source for Microorganisms

In the pursuit of novel antimicrobial targets and the development of robust microbial cell factories, the metabolic versatility of microorganisms is a landscape of immense opportunity. While hexose sugars like glucose have traditionally dominated research focus, pentoses represent a vast and underexplored frontier. Arabinose, the second most abundant pentose sugar in nature, is a key component of plant hemicellulose and pectin.[1][2] Understanding how microorganisms transport and catabolize this C5 sugar is critical for professionals in drug development, metabolic engineering, and industrial biotechnology.

This guide provides a deep dive into the utilization of this compound—a racemic mixture of D- and L-arabinose—as a carbon source for diverse microorganisms. We will dissect the distinct metabolic fates of each enantiomer, explore the elegant regulatory circuits that govern their use, and provide validated, field-tested protocols for empirical investigation. This document is structured not as a rigid manual, but as a logical exploration of the topic, designed to empower researchers with both foundational knowledge and practical methodologies.

Part 1: The Dichotomy of Arabinose Metabolism - L vs. D Isomers

Arabinose is found in nature primarily as L-arabinose, while D-arabinose is comparatively rare.[3][4] Consequently, microbial metabolic pathways are far more established for the L-isomer. It is crucial to recognize that microorganisms employ entirely separate enzymatic pathways for each enantiomer; there is no known metabolic crossover.

The Canonical Pathway: L-Arabinose Catabolism in Prokaryotes

The bacterial pathway for L-arabinose metabolism, extensively characterized in Escherichia coli, is a model of efficiency. It converts L-arabinose into D-xylulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway (PPP), in three enzymatic steps.[3][5] This pathway is notable for being redox-neutral, requiring no net consumption or production of NAD(P)H.[6]

Key Enzymes and Reactions:

-

L-Arabinose Isomerase (AraA): Catalyzes the reversible isomerization of L-arabinose to L-ribulose.[3][5]

-

L-Ribulokinase (AraB): Phosphorylates L-ribulose at the C5 position to form L-ribulose-5-phosphate, an ATP-dependent step.[3][5]

-

L-Ribulose-5-Phosphate 4-Epimerase (AraD): Catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate, thereby connecting the pathway to central carbon metabolism.[3][5]

Caption: Bacterial pathway for L-arabinose catabolism.

The Oxidoreductive Route: L-Arabinose Catabolism in Fungi

Fungi, including biotechnologically important species like Aspergillus niger and Trichoderma reesei, employ a more complex, five-step oxidoreductive pathway.[1][2] This route also culminates in D-xylulose-5-phosphate but involves a series of reduction and oxidation reactions with alternating cofactor requirements (NADPH and NAD+), which can create a redox imbalance under certain conditions.[1][6]

Key Enzymes and Reactions:

-

L-Arabinose Reductase: Reduces L-arabinose to L-arabinitol (NADPH-dependent).[1][2]

-

L-Arabinitol Dehydrogenase: Oxidizes L-arabinitol to L-xylulose (NAD+-dependent).[1][2]

-

L-Xylulose Reductase: Reduces L-xylulose to xylitol (NADPH-dependent).[1][2]

-

Xylitol Dehydrogenase: Oxidizes xylitol to D-xylulose (NAD+-dependent).[1]

-

D-Xylulokinase: Phosphorylates D-xylulose to D-xylulose-5-phosphate (ATP-dependent).[1][2]

Caption: Fungal oxidoreductive pathway for L-arabinose catabolism.

An Alternate Bacterial Route: Non-Phosphorylative L-Arabinose Metabolism

A less common, non-phosphorylative pathway has been identified in certain bacteria like Azospirillum brasiliense.[7][8] This oxidative pathway converts L-arabinose into α-ketoglutarate, an intermediate of the TCA cycle. The first step is catalyzed by L-arabinose 1-dehydrogenase, which converts L-arabinose to L-arabino-γ-lactone.[7]

The Opportunistic Pathway: D-Arabinose Catabolism

Most wild-type microorganisms cannot utilize D-arabinose. However, mutants of E. coli can be selected that gain this ability.[9][10] This capability arises not from a dedicated pathway, but from the promiscuous activity of enzymes from the L-fucose catabolic pathway.[9][11]

Key Enzymes and Reactions (in E. coli D-arabinose mutants):

-

L-Fucose Isomerase (FucI): Isomerizes D-arabinose to D-ribulose.[9][11]

-

L-Fuculokinase (FucK): Phosphorylates D-ribulose to D-ribulose-1-phosphate.[9][10]

-

L-Fuculose-1-Phosphate Aldolase (FucA): Cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[9][11]

DHAP enters directly into glycolysis, while the glycolaldehyde is typically oxidized to glycolate.[9][10] A key point for drug development is that in wild-type E. coli, this pathway is inducible by L-fucose but not by D-arabinose.[9] Mutants that can grow on D-arabinose have altered regulatory mechanisms allowing for induction by D-arabinose itself.[10][12]

Part 2: Regulation of Arabinose Utilization - A Symphony of Control

Microbial cells invest significant energy in synthesizing metabolic enzymes. It is therefore unsurprising that arabinose utilization is tightly regulated to ensure enzymes are produced only when needed and when more favorable carbon sources are absent.

Transport: Getting Arabinose into the Cell

Before it can be metabolized, L-arabinose must be transported across the cell membrane. In E. coli, this is accomplished by two primary systems:[3][5]

-

Low-Affinity H+ Symporter (AraE): A high-capacity system that couples arabinose transport to the proton motive force.[5][13]

-

High-Affinity ABC Transporter (AraFGH): An ATP-binding cassette transporter with a high affinity for arabinose, comprising a periplasmic binding protein (AraF), a transmembrane protein (AraH), and an ATP-binding component (AraG).[3][13]

The ara Operon: A Classic Dual-Function Regulator

The expression of the araA, araB, and araD metabolic genes, along with the transport genes, is controlled by the AraC protein, a classic example of a regulatory protein that acts as both a repressor and an activator.[14][15]

-

In the absence of L-arabinose: The AraC protein adopts a rigid conformation, binding to two operator sites, araO₂ and araI₁. This causes the DNA to form a loop, which physically blocks the promoter (PBAD) and prevents transcription.[14][16]

-

In the presence of L-arabinose: L-arabinose acts as an inducer, binding to AraC and causing an allosteric shift to a more flexible conformation. This reconfigured AraC-arabinose complex releases the araO₂ site and binds to the adjacent araI₁ and araI₂ sites. This new conformation helps recruit RNA polymerase to the PBAD promoter, activating transcription.[14][15]

Carbon Catabolite Repression (CCR): Prioritizing Glucose

Even when L-arabinose is present, many microbes will not metabolize it if a preferred carbon source, such as glucose, is also available.[17][18] This phenomenon, known as carbon catabolite repression (CCR), ensures that the microbe uses the most energy-efficient substrate first. In E. coli, glucose-mediated CCR of the ara operon works through the Catabolite Activator Protein (CAP).[3][16]

When glucose levels are low, intracellular cyclic AMP (cAMP) levels rise. cAMP binds to CAP, and the cAMP-CAP complex then binds to a specific site on the DNA near the ara promoter. This binding is required for the efficient recruitment of RNA polymerase and high-level transcription, even when AraC is in its activator state.[3][16] When glucose is present, cAMP levels are low, the cAMP-CAP complex does not form, and transcription of the ara operon is significantly reduced.[3]

Part 3: Experimental Protocols for the Researcher

The following section provides detailed, self-validating methodologies for studying microbial growth and enzymatic activity using arabinose as a carbon source. These protocols are designed to be robust and serve as a foundation for further investigation.

Protocol: Microbial Growth Curve Analysis on Minimal Arabinose Medium

This protocol details how to assess a microorganism's ability to utilize arabinose as a sole carbon source by monitoring growth over time.

Causality and Rationale:

-

Minimal Medium: A defined minimal medium (like M9) is used to eliminate confounding variables from complex components (e.g., yeast extract). The sole carbon source is arabinose, making growth directly dependent on its catabolism.[11][19]

-

Pre-culture Conditions: Growing the inoculum in a non-repressing, non-arabinose medium (e.g., minimal glycerol or LB) ensures that the initial culture is healthy but not pre-adapted to arabinose, allowing for a clear observation of the lag phase and induction kinetics.

-

Sterilization: Arabinose solutions should be filter-sterilized, not autoclaved. Autoclaving can cause caramelization and degradation of sugars, which can produce inhibitory compounds or alternative carbon sources.[7][17]

Step-by-Step Methodology:

-

Prepare M9 Minimal Medium (1 L):

-

To 750 mL of sterile deionized water, add 200 mL of sterile 5x M9 salts solution.

-

Add 2 mL of sterile 1 M MgSO₄.

-

Add 0.1 mL of sterile 1 M CaCl₂.

-

Crucially, add the carbon source last to avoid precipitation.

-

-

Prepare Carbon Source Stock:

-

Prepare a 20% (w/v) L-arabinose stock solution by dissolving 20 g of L-arabinose in 100 mL of deionized water.

-

Sterilize this solution using a 0.22 µm syringe filter into a sterile container.[17]

-

-

Final Medium Preparation:

-

To the 952 mL of M9 base, add 20 mL of the sterile 20% L-arabinose stock solution to achieve a final concentration of 0.4% (w/v). Top up to 1 L with sterile water if needed. This is your M9-Arabinose medium.

-

-

Inoculum Preparation:

-

Inoculate a single colony of the microorganism into 5 mL of a suitable pre-culture medium (e.g., LB broth or M9 with 0.4% glycerol).

-

Incubate overnight at the optimal temperature and shaking speed for the organism (e.g., 37°C at 200 rpm for E. coli).[8]

-

-

Growth Curve Experiment:

-

The next day, measure the optical density (OD₆₀₀) of the overnight culture.

-

Inoculate a flask containing 50 mL of M9-Arabinose medium with the overnight culture to a starting OD₆₀₀ of 0.05.

-

Incubate the flask under the same conditions as the pre-culture.

-

At regular intervals (e.g., every 60 minutes), aseptically remove an aliquot (e.g., 1 mL) and measure the OD₆₀₀ using a spectrophotometer. Use M9-Arabinose medium as the blank.[8][20]

-

-

Data Analysis:

-

Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). This will generate a characteristic bacterial growth curve, allowing for the determination of the lag phase, exponential growth rate, and stationary phase.[8]

-

Caption: Experimental workflow for analyzing microbial growth on arabinose.

Protocol: Colorimetric Assay for L-Arabinose Isomerase (AraA) Activity

This protocol measures the activity of the first enzyme in the bacterial L-arabinose pathway by quantifying the formation of the ketopentose L-ribulose.

Causality and Rationale:

-

Cell Lysate: The enzyme is intracellular, so cells must be lysed to release it for the assay. Sonication or chemical lysis reagents are effective methods.

-

Cofactor Requirement: Many L-arabinose isomerases require a divalent metal ion, typically Mn²⁺ or Co²⁺, for optimal activity.[10][21] The assay buffer must include this cofactor.

-

Detection Method: The cysteine-carbazole-sulfuric acid method is a classic colorimetric assay that is highly specific for keto-sugars (like L-ribulose) over aldo-sugars (like L-arabinose).[5][6] The strong acid dehydrates the ketopentose to furfural, which then reacts with carbazole to produce a distinct pink-purple colored complex, measurable at 560 nm.[5]

-

Self-Validation: The protocol includes a no-enzyme control to account for any non-enzymatic conversion or background absorbance, and a no-substrate control to ensure the lysate itself does not contribute to color formation. A standard curve using a known ketopentose (fructose can be used if L-ribulose is unavailable) is essential for quantification.

Step-by-Step Methodology:

-

Prepare Cell-Free Extract:

-

Grow a 50 mL culture of the microorganism in a medium that induces araA expression (e.g., M9-Arabinose) to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Wash the cell pellet once with 10 mL of cold 50 mM Tris-HCl buffer (pH 7.5).

-

Resuspend the pellet in 2 mL of the same buffer containing 1 mM MnCl₂.

-

Lyse the cells by sonication on ice or by using a chemical lysis reagent (e.g., BugBuster).

-

Clarify the lysate by centrifugation (12,000 x g for 15 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Set up reaction tubes. For each sample, prepare a corresponding "no-enzyme" control.

-

Reaction Tube: 100 µL of 500 mM L-arabinose, 100 µL of cell-free extract, 800 µL of 50 mM Tris-HCl (pH 7.5) with 1 mM MnCl₂.

-

Control Tube: 100 µL of 500 mM L-arabinose, 100 µL of buffer (instead of extract), 800 µL of buffer.

-

-

Incubate all tubes at the enzyme's optimal temperature (e.g., 37°C for E. coli AraA) for a fixed time (e.g., 20 minutes).[5]

-

Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.

-

-

Colorimetric Detection of L-Ribulose (Cysteine-Carbazole Method):

-

Prepare the detection reagent: 0.12% carbazole in absolute ethanol. This should be made fresh.

-

Prepare a cysteine reagent: 1.5% L-cysteine hydrochloride in water.

-

To a new set of glass tubes on ice, add 200 µL of the (stopped) reaction mixture or standard.

-

Add 1.2 mL of concentrated sulfuric acid (75% H₂SO₄) and mix carefully. Caution: Strong acid, handle with care.

-

Add 40 µL of the cysteine reagent and mix.

-

Add 40 µL of the carbazole reagent, mix thoroughly, and incubate at room temperature for 2-3 hours for color development.[6]

-

-

Quantification:

-

Measure the absorbance of the samples at 560 nm.

-

Create a standard curve using known concentrations of L-ribulose (or D-fructose as a proxy) to convert absorbance values to the amount of product formed (µmol).

-

Calculate the specific activity as µmol of product formed per minute per mg of total protein.

-

Part 4: Data Presentation and Conclusion

Effective data management is paramount. All quantitative results from growth and enzymatic assays should be systematically organized for clear interpretation and comparison.

Table 1: Example Growth Parameters on Different Carbon Sources

| Microorganism Strain | Carbon Source (0.4%) | Lag Phase (h) | Max Growth Rate (μ) (OD/h) | Final OD₆₀₀ |

| E. coli K-12 (WT) | D-Glucose | 1.0 ± 0.2 | 0.65 ± 0.04 | 2.5 ± 0.1 |

| E. coli K-12 (WT) | L-Arabinose | 2.5 ± 0.3 | 0.45 ± 0.03 | 2.1 ± 0.1 |

| E. coli K-12 (WT) | D-Arabinose | > 24 | No significant growth | 0.06 ± 0.01 |

| E. coli D-ara mutant | D-Arabinose | 4.0 ± 0.5 | 0.25 ± 0.02 | 1.5 ± 0.2 |

Table 2: Example L-Arabinose Isomerase (AraA) Specific Activity

| Strain / Condition | Specific Activity (U/mg)¹ |

| E. coli K-12 (WT) - Uninduced | < 0.01 |

| E. coli K-12 (WT) - L-Arabinose Induced | 5.2 ± 0.4 |

| E. coli K-12 (WT) - Glucose + L-Arabinose | 0.8 ± 0.1 |

| Recombinant Overexpression Host | 85.6 ± 5.1 |

| ¹One Unit (U) is defined as 1 µmol of L-ribulose formed per minute. |

Concluding Remarks

The study of this compound metabolism offers a fascinating window into microbial adaptation, regulation, and enzymatic specificity. For researchers in drug development, the distinct pathways for L- and D-arabinose, particularly the reliance of D-arabinose mutants on the L-fucose pathway, present potential targets for novel antimicrobials. For metabolic engineers, the robust and tightly controlled ara operon provides a powerful tool for inducible gene expression, while understanding the fungal oxidoreductive pathway is key to engineering yeast for the efficient conversion of lignocellulosic biomass.[4] By combining a thorough theoretical understanding with the rigorous experimental protocols outlined here, scientists can effectively probe and exploit the intricate world of pentose sugar metabolism.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Characterization of l-Arabinose Isomerase from Klebsiella pneumoniae and Its Application in the Production of d-Tagatose from d-Galactose [mdpi.com]

- 3. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pedersenscience.com [pedersenscience.com]

- 8. microbenotes.com [microbenotes.com]

- 9. morrislab.wordpress.com [morrislab.wordpress.com]

- 10. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. Colorimetric estimation of ketopentoses and ketohexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LTEE Media Recipes [protocols.io]

- 14. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 15. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Repression and catabolite gene activation in the araBAD operon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.display » Basic Protocols [biodisplay.tyrell.hu]

- 18. MM - ActinoBase [actinobase.org]

- 19. Minimal media (Davis formulation) - Sharebiology [sharebiology.com]

- 20. L-arabinose affects the growth, biofilm formation, motility, c-di-GMP metabolism, and global gene expression of Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Crystallographic Properties of the DL-Arabinose Racemic Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Racemic Compounds in Solid-State Chemistry

In the realm of chiral molecules, the solid-state behavior of enantiomeric pairs is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a drug is often stereospecific. When a 1:1 mixture of two enantiomers crystallizes, it can form either a conglomerate (a physical mixture of separate D- and L-enantiomer crystals) or a racemic compound, where both enantiomers are incorporated into the same crystal lattice in an ordered fashion. The distinct solid-state properties of a racemic compound, such as solubility, melting point, and stability, can significantly influence drug formulation, bioavailability, and manufacturing processes.

This technical guide provides an in-depth analysis of the crystallographic properties of the DL-arabinose racemic compound. Arabinose, a pentose sugar, serves as a valuable model system for understanding the principles of chiral recognition and co-crystallization. The insights presented herein are derived from established crystallographic studies and are intended to provide a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development. It has been demonstrated that while D- and L-xylose crystallize separately as a conglomerate, this compound crystallizes as a stable racemic compound that rapidly forms from its constituent enantiomers in solution[1][2][3][4].

Crystallographic Profile: this compound Racemic Compound vs. Pure Enantiomers

A comparative analysis of the crystallographic data reveals significant structural differences between the this compound racemic compound and its constituent pure enantiomers. The co-crystallization of D- and L-arabinose results in a more compact and thermodynamically stable crystal structure, as evidenced by its higher density, lower lattice energy, and higher melting point[1][3].

The pure enantiomers of arabinose (D- and L-arabinose) crystallize in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. In contrast, the this compound racemic compound crystallizes in the monoclinic space group P2₁/c, which is centrosymmetric and indicative of a true racemic compound. Within this structure, the unit cell contains four molecules: two pairs of the same enantiomer, with each pair situated around an inversion center[1]. This arrangement highlights the specific intermolecular interactions that govern the formation of the racemic crystal.

Table 1: Comparative Crystallographic Data

| Property | This compound (Racemic Compound) | L-Arabinose (Pure Enantiomer) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Z (Molecules/Unit Cell) | 4 | 4 |

| Density (g/cm³) | 1.674 | 1.660 |

| Lattice Energy (kJ/mol) | -222.2 | -211.4 |

| Morphology | Block-shaped | Elongated rod |

Data sourced from Tyson et al. (2022)[1][3].

The distinct crystal packing also manifests in different physical properties. For instance, single crystals of the racemic this compound typically form block-shaped crystals, whereas the pure enantiomers tend to form elongated rods[1][3]. These morphological differences are a direct consequence of the underlying crystal lattice and can impact powder flow and processing characteristics in industrial applications.

Intermolecular Interactions and Crystal Packing

The stability of the this compound racemic compound is rooted in its efficient crystal packing and extensive hydrogen-bonding network. In the racemic crystal, both β-D-arabinose and β-L-arabinose molecules are present[1]. The arrangement of these enantiomers around an inversion center allows for optimized hydrogen bonding, leading to a lower overall lattice energy compared to the pure enantiomer crystals[3].

Caption: Formation of the this compound racemic crystal lattice from individual enantiomers.

Experimental Protocols

Single Crystal Growth of this compound

Rationale: The growth of high-quality single crystals is a prerequisite for accurate structure determination by Single-Crystal X-ray Diffraction (SC-XRD). The slow evaporation method is a common and effective technique for growing crystals of small organic molecules from solution. A 50:50 (w/w) ethanol/water mixture is a suitable solvent system for arabinose, balancing solubility and evaporation rate to promote gradual crystal growth[1].

Methodology:

-

Prepare a racemic solution of this compound by dissolving equal masses of D-arabinose and L-arabinose in a 50:50 (w/w) ethanol/water solvent. The concentration should be near saturation to facilitate crystallization upon solvent evaporation.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks. Block-shaped crystals are indicative of the racemic compound[1][3].

Crystallographic Characterization

A. Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, including unit cell parameters, space group, and atomic coordinates.

Methodology:

-

Carefully select a well-formed single crystal of suitable size and mount it on a goniometer head.

-

Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Process the collected data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

B. Powder X-ray Diffraction (PXRD)

Rationale: PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. It is particularly useful for distinguishing between a racemic compound and a conglomerate, as they will produce distinct diffraction patterns.

Methodology:

-

Grind a small amount of the crystalline sample into a fine powder to ensure random orientation of the crystallites.

-

Pack the powder into a sample holder.

-

Place the sample in the powder diffractometer.

-

Acquire the diffraction pattern by scanning a range of 2θ angles with monochromatic X-rays.

-

Compare the resulting diffractogram with reference patterns to confirm the identity and purity of the phase. The powder X-ray diffraction pattern for the this compound racemic compound shows characteristic peaks at 2θ values of 14°, 15°, and 20°, which are distinct from the peaks of the pure enantiomers found at 13°, 21°, and 22°[1][3].

Caption: Experimental workflow for the crystallographic analysis of this compound.

Conclusion

The study of this compound as a racemic compound provides a clear and instructive example of stereospecific interactions in the solid state. The formation of a distinct, more stable monoclinic crystal structure, in contrast to the orthorhombic form of its pure enantiomers, underscores the thermodynamic driving forces that favor racemic compound formation in this system. The detailed crystallographic and thermal analysis confirms that this compound is a true racemic compound. This knowledge is fundamental for applications in pharmaceutical sciences and materials engineering, where control over the solid form of chiral molecules is critical for ensuring desired physical and biological properties.

References

A Comprehensive Technical Guide to the Chirality and Optical Rotation of DL-Arabinose

This guide provides an in-depth exploration of the stereochemical properties of arabinose, with a specific focus on its chirality and the principles of optical rotation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and provides practical methodologies for the empirical analysis of arabinose enantiomers and their racemic mixture.

Foundational Principles: Chirality in Monosaccharides

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image.[1] Such molecules are termed "chiral." The most common source of chirality in organic molecules, including monosaccharides like arabinose, is the presence of one or more chiral centers—typically a carbon atom bonded to four different substituent groups.[1]

Arabinose, an aldopentose, possesses three chiral centers, giving rise to a number of possible stereoisomers. The two most common forms are D-arabinose and L-arabinose, which are enantiomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other.[2][3] They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light.[4]

Optical Activity and the Enantiomers of Arabinose

The Phenomenon of Optical Rotation

Optically active compounds have the ability to rotate the plane of plane-polarized light.[5] This rotation is a measurable physical property and is detected using an instrument called a polarimeter.[6][7] The direction and magnitude of this rotation are characteristic of a specific chiral molecule.

-

Dextrorotatory (+): Compounds that rotate the plane of polarized light in a clockwise direction.[7][8]

-

Levorotatory (-): Compounds that rotate the plane of polarized light in a counter-clockwise direction.[7][8]

The D/L nomenclature of sugars, while related to stereochemistry, does not directly predict the direction of optical rotation.[4] For arabinose, L-arabinose is dextrorotatory (+), while D-arabinose is levorotatory (-).[9][10]

Specific Rotation: A Standardized Measurement

The observed optical rotation of a sample depends on several factors, including the concentration of the solution, the length of the sample tube, the temperature, and the wavelength of the light used.[11] To establish a standardized value, the concept of specific rotation ([α]) is employed. It is an intensive property characteristic of a particular chiral compound.[11]

The specific rotation is calculated using Biot's law:[6]

[α]λT = α / (l * c)

Where:

-

[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ). The sodium D-line (589 nm) is commonly used, denoted as [α]D.[11]

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[6]

Optical Properties of Arabinose Enantiomers

The enantiomers of arabinose rotate plane-polarized light to an equal extent but in opposite directions.

| Enantiomer | Specific Rotation ([α]D20) |

| L-(+)-Arabinose | +105° (c=10 in H₂O) |

| D-(-)-Arabinose | -105° (c=4 in H₂O) |

Data sourced from Sigma-Aldrich, as cited in a study published by the National Institutes of Health.[9][10]

DL-Arabinose: The Racemic Mixture

A mixture containing equal amounts of two enantiomers is known as a racemic mixture or a racemate .[8][12] this compound refers to such an equimolar mixture of D-(-)-arabinose and L-(+)-arabinose.

A key characteristic of a racemic mixture is that it is optically inactive .[8][12] The optical rotations of the individual enantiomers, being equal in magnitude and opposite in direction, cancel each other out.[5] Consequently, a solution of this compound will not produce any net rotation of plane-polarized light, and its measured optical rotation will be zero.[5]

The relationship between the arabinose enantiomers and their racemic mixture can be visualized as follows:

Experimental Protocol: Polarimetric Analysis of Arabinose

This section provides a detailed methodology for determining the optical rotation of an arabinose sample. The protocol is designed to ensure accuracy and reproducibility.

Instrumentation and Materials

-

Polarimeter: With a sodium lamp (589 nm) and temperature control capabilities.

-

Polarimeter tube: 1 dm or 2 dm path length.

-

Analytical balance: Accurate to ±0.0001 g.

-

Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL).

-

Pipettes: Class A.

-

Arabinose samples: D-arabinose, L-arabinose, and this compound.

-

Solvent: Deionized or distilled water.

-

Sucrose (Analytical Reagent Grade): For calibration, dried at 105°C for at least one hour.[5][8]

Instrument Calibration

Causality: Calibration is crucial to verify the accuracy of the polarimeter. A standard substance with a well-documented specific rotation, such as sucrose, is used to ensure the instrument is providing correct readings.[8][12]

-

Prepare Standard Sucrose Solutions: Prepare a series of sucrose solutions of known concentrations (e.g., 10%, 20%, 30% w/v) in deionized water.[8]

-

Zero Calibration: Fill the polarimeter tube with deionized water (the blank). Place the tube in the polarimeter and set the reading to zero.

-

Measure Standard Solutions: Measure the optical rotation of each standard sucrose solution.

-

Verify Accuracy: Compare the observed rotations with the expected values based on the known specific rotation of sucrose. The instrument's readings should fall within an acceptable tolerance (e.g., as specified by pharmacopeias).[8]

Sample Preparation

Causality: Accurate sample preparation is paramount, as the observed rotation is directly proportional to the concentration. Any error in weighing or dilution will lead to an inaccurate specific rotation calculation.

-

Weighing: Accurately weigh a precise amount of the arabinose sample (e.g., 1.0000 g of L-arabinose).

-

Dissolution: Quantitatively transfer the weighed sample to a volumetric flask (e.g., 25 mL).

-

Dilution: Add deionized water to the flask, dissolving the sample completely. Carefully bring the solution to the calibration mark. Ensure the solution is at a constant temperature (e.g., 20°C) to avoid volume changes.[12]

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

Measurement Procedure

-

Rinse the Polarimeter Tube: Rinse the clean, dry polarimeter tube with a small aliquot of the prepared arabinose solution. Discard the rinsing solution. This prevents dilution of the sample with any residual solvent.

-

Fill the Tube: Carefully fill the tube with the arabinose solution. Ensure there are no air bubbles in the light path, as they will interfere with the measurement.

-

Equilibrate Temperature: Allow the filled tube to reach the desired measurement temperature (e.g., 20°C).

-

Take the Reading: Place the tube in the polarimeter and record the observed optical rotation (α). Take multiple readings and average them to minimize random error.

Data Analysis and Expected Results

-

For L-(+)-Arabinose: A positive (dextrorotatory) optical rotation will be observed.

-

For D-(-)-Arabinose: A negative (levorotatory) optical rotation of a similar magnitude to the L-enantiomer will be observed.

-

For this compound: The observed optical rotation should be 0° or very close to it, confirming the sample is a racemic mixture.

Calculate the specific rotation using the formula from section 2.2 and compare it to the literature values.

The Influence of Mutarotation

Causality: Sugars in solution exist in equilibrium between their cyclic anomeric forms (α and β) and the open-chain form. This interconversion, known as mutarotation , leads to a change in the optical rotation of the solution over time until equilibrium is reached.

Arabinose exhibits mutarotation. When a pure anomer of arabinose is dissolved, its optical rotation will gradually change. For instance, the initial specific rotation of L-arabinose is +190.6°, which changes to an equilibrium value of +104.5°.[6]

Experimental Implication: To obtain a stable and reproducible measurement, it is essential to allow the arabinose solution to stand for a sufficient period (e.g., several hours) to reach equilibrium before performing the polarimetric measurement. Alternatively, the mutarotation can be accelerated by the addition of a small amount of a weak acid or base.

Conclusion

The chirality of arabinose is a defining characteristic that gives rise to its optical activity. The D-(-) and L-(+) enantiomers are mirror images with equal and opposite effects on plane-polarized light. Their equimolar mixture, this compound, is a racemic and therefore optically inactive substance. Accurate determination of the optical rotation of arabinose samples requires a calibrated polarimeter, meticulous sample preparation, and an understanding of the phenomenon of mutarotation. This guide provides the theoretical framework and a robust experimental protocol to enable researchers to confidently analyze the stereochemical properties of arabinose.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pharmajia.com [pharmajia.com]

- 3. Showing Compound L-Arabinose (FDB012306) - FooDB [foodb.ca]

- 4. Calibration of Digital Polarimeter | Pharmaguideline [pharmaguideline.com]

- 5. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.thomasnet.com [cdn.thomasnet.com]

- 8. Operation, Maintenance & Calibration of a Polarimeter - GAO Tek [gaotek.com]

- 9. pharmabeginers.com [pharmabeginers.com]

- 10. youtube.com [youtube.com]

- 11. chem.ox.ac.uk [chem.ox.ac.uk]

- 12. iajps.com [iajps.com]

Methodological & Application

Application Note: Strategic Utilization of DL-Arabinose in Bacterial Growth Media

Introduction: The Tale of Two Enantiomers and a Racemic Mixture

Arabinose, a five-carbon aldose sugar, is a significant carbohydrate source for many microorganisms. It exists primarily as two enantiomers, L-arabinose and D-arabinose, which are stereoisomers of each other. In nature, L-arabinose is the more abundant form, found as a component of complex polysaccharides like hemicellulose and pectin in plant cell walls.[1][2][3] Consequently, a wide range of bacteria have evolved sophisticated metabolic pathways to utilize L-arabinose as a carbon and energy source. The metabolism of L-arabinose in bacteria, particularly in the model organism Escherichia coli, is a well-characterized system involving a series of enzymatic reactions that convert it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[1][4][5][6]